N-(2,3-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and aromatic substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide likely involves multiple steps, including the formation of the thiazole ring, sulfonamide linkage, and acetamide group. Typical synthetic routes may include:
Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.
Acetamide Formation: The final step may involve the acylation of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would optimize these reactions for scale, focusing on yield, purity, and cost-effectiveness. This might involve continuous flow reactors, optimized catalysts, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the thiazole moiety.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols (for nucleophilic substitution) are common.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide: can be compared with other sulfonamide-thiazole derivatives.
Sulfonamides: Known for their antibacterial properties.
Thiazoles: Often found in bioactive molecules, including pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties.
Biological Activity
N-(2,3-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C18H20N2O2S and a molecular weight of approximately 344.43 g/mol. The structure features a thiazole ring, which is known for its pharmacological significance, particularly in antimicrobial and anticancer activities.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
HeLa | 15 | Apoptosis induction | |
MCF-7 | 20 | Cell cycle arrest | |
A549 | 12 | Caspase activation |
2. Antimicrobial Activity
Thiazole derivatives have also shown promise as antimicrobial agents. The sulfonamide group present in the compound enhances its ability to inhibit bacterial growth. In vitro studies have reported that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
3. Neuroprotective Effects
Emerging research suggests that thiazole-containing compounds may possess neuroprotective properties. A study investigating similar acetamide derivatives found significant reductions in oxidative stress markers and inflammation in neuronal cells exposed to neurotoxic agents . This suggests that this compound could be beneficial in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Antioxidant Activity: Thiazole derivatives may enhance the activity of antioxidant enzymes, thereby reducing oxidative stress in neuronal cells.
Case Studies
A notable case study involved the synthesis and evaluation of similar thiazole derivatives for their anticancer properties. The study utilized various cancer cell lines to assess cytotoxicity and found that modifications at the phenyl ring significantly affected the biological activity . Another case involved testing the compound against a panel of microbial strains, where it demonstrated broad-spectrum antimicrobial properties.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-7-9-17(10-8-13)28(25,26)23-20-21-16(12-27-20)11-19(24)22-18-6-4-5-14(2)15(18)3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEIIYRZMZDMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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